BenchChemオンラインストアへようこそ!

Cyclopropyl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone

CNS drug discovery Lipophilicity Physicochemical property optimization

This compound features a metabolically robust cyclopropanecarbonyl group, reducing oxidative clearance vs. acetyl/aryl piperazines. With XLogP3=0.6 and TPSA=52.6Ų, it balances CNS penetration and lipophilicity for kinase inhibitor and neurological oncology programs. The 4-(pyrrolidin-1-yl)pyridazine substitution pattern is critical for target engagement; generic replacements fail to replicate SAR. Ideal for fragment-based CNS drug discovery and enteroviral probe studies. Procure now to benchmark metabolic stability advantages empirically.

Molecular Formula C16H23N5O
Molecular Weight 301.394
CAS No. 1796965-56-4
Cat. No. B2461519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone
CAS1796965-56-4
Molecular FormulaC16H23N5O
Molecular Weight301.394
Structural Identifiers
SMILESC1CCN(C1)C2=NN=CC(=C2)N3CCN(CC3)C(=O)C4CC4
InChIInChI=1S/C16H23N5O/c22-16(13-3-4-13)21-9-7-19(8-10-21)14-11-15(18-17-12-14)20-5-1-2-6-20/h11-13H,1-10H2
InChIKeyKPEZZYGBSJCDFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Cyclopropyl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone (CAS 1796965-56-4) – Chemical Identity and Procurement Starting Point


Cyclopropyl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone (CAS 1796965-56-4) is a synthetic heterocyclic small molecule with the molecular formula C16H23N5O and a molecular weight of 301.39 g/mol [1]. Its structure integrates a pyridazine core with pyrrolidine and cyclopropanecarbonylpiperazine substituents [1]. This compound is cataloged as a research chemical and synthetic intermediate, with suggested utility in medicinal chemistry programs targeting kinase inhibition and CNS-related mechanisms [2]. Publicly available biological profiling data for this specific compound remains extremely limited, and direct comparative studies against structural analogs are currently absent from the peer-reviewed and patent literature.

Substitution Risk Analysis for Cyclopropyl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone in Research Procurement


Generic substitution within the pyridazine-piperazine chemical space is inadvisable due to the profound impact that minor structural modifications exert on target engagement and pharmacokinetic properties. The cyclopropanecarbonyl group on this compound, for instance, is explicitly noted for enhancing metabolic stability compared to acetyl or other acyl substituents, while simultaneously reducing lipophilicity (XLogP3 = 0.6) relative to many common aryl or alkyl piperazine derivatives [1]. Such differences can drastically alter both oral bioavailability and blood-brain barrier penetration, making this compound potentially suitable for CNS drug discovery programs where analogs with higher logP values would be suboptimal [1][2]. Although quantitative selectivity data specific to this molecule is not publicly available, established structure-activity relationship (SAR) trends in pyridazine-based kinase inhibitor scaffolds strongly indicate that the specific 4-(pyrrolidin-1-yl)pyridazine substitution pattern determines kinase binding profiles in a manner that cannot be replicated by morpholine, piperidine, or azepine replacements [2].

Differentiated Evidence for Cyclopropyl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone Against Structural Analogs


Lipophilicity-Driven CNS Drug Design Differentiation: XLogP3 Comparison

Cyclopropyl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone exhibits a computed XLogP3 of 0.6 [1]. This value places it within the optimal lipophilicity range for CNS drug candidates (typically XLogP 1–3) and is substantially lower than many related pyridazine-piperazine analogs carrying phenyl or other hydrophobic substituents, which regularly exceed XLogP values of 2.5. Lower lipophilicity is correlated with reduced promiscuity and phospholipidosis risk. No direct whole-class average has been formally published for this specific sub-series, so this comparison is a class-level inference derived from computed property databases.

CNS drug discovery Lipophilicity Physicochemical property optimization

Metabolic Stability Enhancement via Cyclopropanecarbonyl Modification

The cyclopropanecarbonyl group present in Cyclopropyl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone is specifically highlighted as a metabolic stability-enhancing structural element compared to acetyl or propionyl piperazine derivatives [1]. This is a general medicinal chemistry principle: cyclopropane rings are resistant to cytochrome P450-mediated oxidation due to their strained ring character. However, no head-to-head microsomal stability data (e.g., half-life in human liver microsomes) directly comparing this compound with its acetyl analog have been identified in the public domain.

Metabolic stability Pharmacokinetics Moiety optimization

Topological Polar Surface Area (TPSA) and CNS Penetration Predictors

The compound has a computed Topological Polar Surface Area (TPSA) of 52.6 Ų [1]. This value is well below the typical threshold of 60–70 Ų associated with favorable passive blood-brain barrier permeation [1]. Pyrrolidine-substituted pyridazine isomers or piperidine-containing analogs may exhibit higher TPSA values depending on regiochemistry, but a direct quantitative comparator dataset has not been published.

CNS penetration Physicochemical property Blood-brain barrier permeability

High-Impact Application Scenarios for Cyclopropyl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone in Research


CNS-Kinase Inhibitor Lead Generation and Fragment-Based Drug Discovery

With a computed XLogP3 of 0.6 and TPSA of 52.6 Ų, this compound offers an attractive physicochemical starting point for CNS-penetrant kinase inhibitor design, particularly in fragment-based approaches where balanced lipophilicity and low molecular complexity are critical selection factors [1]. Procurement for focused library design targeting neurological oncology or neurodegenerative diseases is merited.

Antiviral Pyridazinamine Probe Development

The core pyrrolidinyl-pyridazine substructure is shared with known antipicornaviral pyridazinamines [1]. This compound can serve as a key intermediate or comparative probe in investigating structure-activity relationships against enteroviral targets, where modifications to the piperazine moiety are known to modulate antiviral potency.

Metabolic Stability Optimization Studies of Piperazine-Containing Compounds

The cyclopropanecarbonyl group provides a metabolically robust alternative to acetyl or propionyl groups [1]. Researchers evaluating in vitro intrinsic clearance of piperazine-based compound series should include this compound as a comparator to empirically quantify the metabolic advantage conferred by the cyclopropane ring in their own assays.

Quote Request

Request a Quote for Cyclopropyl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.